L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride
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Description
L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of L-Tyrosine . L-Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. It is a non-essential amino acid with a polar side group . L-Tyrosine methyl ester is used as a dehydroepiandrosterone as a sulfate acceptor .
Synthesis Analysis
L-Tyrosine methyl ester was synthesized in the early eighties by scientists of Meram laboratories in search of possible therapeutic applications . The prodrug strategy, a transient modification of physicochemical properties through chemical derivatization, is the approach of choice for such drugs . L-Tyrosine carboxylic esters can be used as prodrugs .Molecular Structure Analysis
The crystal structure of L-Tyrosine methyl ester has been determined and compared to published structures of L-Tyrosine and its ethyl and n-butyl esters . It is almost isostructural with the other esters . It crystallizes in the orthorhombic chiral space group P 2 1 2 1 2 1 .Chemical Reactions Analysis
L-Tyrosine alkyl esters are used as prodrugs for L-Tyrosine . Esterification is a tool in peptide synthesis that has proved effective in the design of amino acid-based (pro-)drugs . L-Tyrosine carboxylic esters are more lipophilic and absorbed up to ten times faster than L-Tyrosine .Physical And Chemical Properties Analysis
L-Tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low . It should be one of the better prodrugs among the alkyl esters of tyrosine .Safety And Hazards
Future Directions
L-Tyrosine alkyl esters are used as prodrugs for L-Tyrosine . Understanding their solid-state properties is the first step in mastering drug delivery . The prodrug strategy, a transient modification of physicochemical properties through chemical derivatization, is the approach of choice for such drugs . L-Tyrosine carboxylic esters can be used as prodrugs .
properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO4.ClH/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11;/h2-7,14,20H,8,19H2,1H3;1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPOJVMXLBWLM-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClI2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride |
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